

# Solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid in different solvents.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-(2-hydroxyethoxy)benzoic Acid*

Cat. No.: *B167994*

[Get Quote](#)

## Solubility Profile of 4-(2-hydroxyethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of **4-(2-hydroxyethoxy)benzoic acid**. A critical ambiguity in the common nomenclature requires clarification, as it can refer to two distinct chemical entities: an ether-linked compound and an ester-linked compound. This guide will address both, discuss the available data, and provide a practical framework for experimental solubility determination.

## Chemical Identity Clarification

The name "**4-(2-hydroxyethoxy)benzoic acid**" can be interpreted in two ways, leading to different chemical structures with unique properties. It is crucial to identify the specific compound of interest using its Chemical Abstracts Service (CAS) number.

- Structure 1: **4-(2-hydroxyethoxy)benzoic acid** (Ether Linkage)
  - CAS Number: 1711-24-6

- Synopsis: This compound features an ether linkage connecting the hydroxyethoxy group to the benzoic acid backbone.
- Structure 2: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Ester Linkage)
  - CAS Number: 1137-99-1
  - Synopsis: This compound is a monoester of terephthalic acid and ethylene glycol, featuring an ester linkage.

The structural difference, particularly the presence of an ether versus an ester linkage, will significantly influence the compound's polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents.

## Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for both **4-(2-hydroxyethoxy)benzoic acid** (CAS: 1711-24-6) and 4-((2-hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1). General statements indicate that these compounds, possessing polar functional groups (carboxyl, hydroxyl, ether/ester), are expected to be soluble in polar solvents.

## Solubility Data for the Analogous Compound: 4-Hydroxybenzoic Acid

In the absence of specific data for the target compounds, the solubility profile of the structurally related compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), is presented as a valuable reference. PHBA shares the benzoic acid core and a hydroxyl group, providing a reasonable proxy for estimating solubility behavior.

| Solvent                    | Temperature (°C) | Solubility (g / 100 g Solution) | Solubility (g / L) |
|----------------------------|------------------|---------------------------------|--------------------|
| Water                      | 20               | 0.49                            | 5[1]               |
| Water                      | 25               | -                               | 5[2]               |
| Water                      | 100              | 33.5                            | -                  |
| Ethanol (99%)              | 67               | 38.75                           | -                  |
| n-Butanol                  | 32.5             | 19.5                            | -                  |
| Methanol                   | Not Specified    | Soluble (5%)[3]                 | -                  |
| Acetone                    | Not Specified    | Soluble[1][2][4]                | -                  |
| Diethyl Ether              | Not Specified    | Soluble[2][4]                   | -                  |
| Chloroform                 | Not Specified    | Slightly Soluble[1][2]<br>[4]   | -                  |
| Carbon Disulfide           | Not Specified    | Practically Insoluble[2]        | -                  |
| DMSO                       | Not Specified    | ~5 mg/mL                        | -                  |
| Dimethylformamide<br>(DMF) | Not Specified    | ~5 mg/mL[5]                     | -                  |

Note: The terms "soluble," "freely soluble," and "slightly soluble" are qualitative descriptions from the literature.[2][4][6] Quantitative values are provided where available.

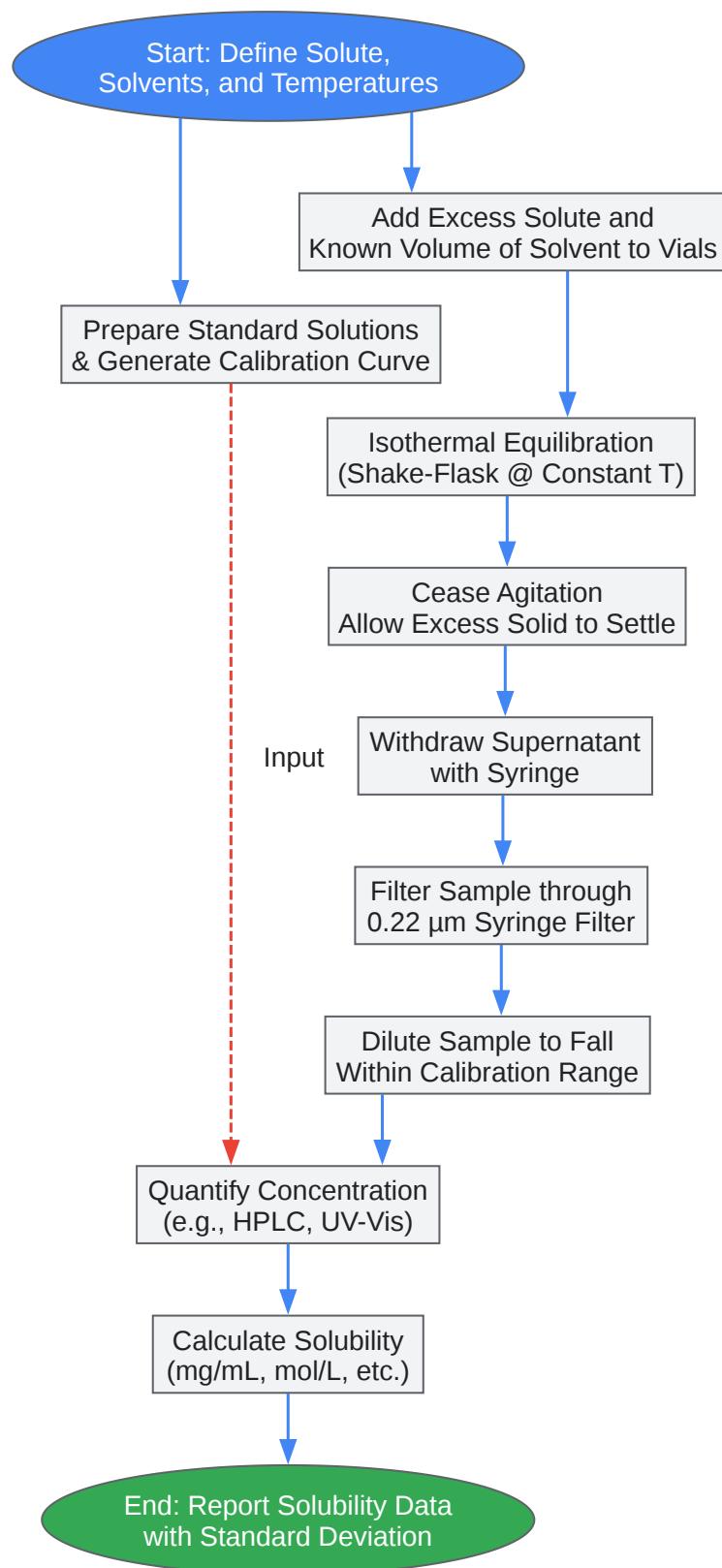
## Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic acid, such as **4-(2-hydroxyethoxy)benzoic acid**, in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique.

## Materials and Equipment

- Solute: Purified **4-(2-hydroxyethoxy)benzoic acid** (or its ester analog).

- Solvents: A range of high-purity solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile).
- Apparatus:
  - Analytical balance ( $\pm 0.1$  mg precision).
  - Thermostatic shaker bath or incubator with temperature control ( $\pm 0.1$  °C).
  - Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa).
  - Centrifuge.
  - Syringes and syringe filters (e.g., 0.22  $\mu$ m PTFE or nylon).
  - Volumetric flasks and pipettes.
  - Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).


## Procedure

- Preparation:
  - Prepare a calibration curve for the solute in each solvent using the chosen analytical instrument (e.g., HPLC or UV-Vis). This involves preparing a series of standard solutions of known concentrations and measuring their analytical response.
- Equilibration (Shake-Flask Method):
  - Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
  - Add a precisely known volume or mass of the desired solvent to each vial.
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in the thermostatic shaker bath set to the desired temperature.

- Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal time.
- Sample Collection and Preparation:
  - After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.
  - Carefully withdraw a sample from the clear supernatant using a syringe.
  - Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.
- Quantification:
  - Accurately weigh or dilute the filtered sample to a concentration that falls within the range of the previously established calibration curve.
  - Analyze the sample using the calibrated analytical instrument (HPLC or UV-Vis) to determine the concentration of the solute in the saturated solution.
- Calculation:
  - Calculate the solubility from the measured concentration, accounting for any dilutions. Express the results in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.
  - Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility and calculate the standard deviation.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid CAS#: 99-96-7 [m.chemicalbook.com]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. cdn.caymchem.com [cdn.caymchem.com]
- 6. 对羟基苯甲酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid in different solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167994#solubility-characteristics-of-4-2-hydroxyethoxy-benzoic-acid-in-different-solvents>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)